3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Drug Discovery
The compound’s thiophene moiety is of particular interest in medicinal chemistry due to its therapeutic potential. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The pyrazole ring, often found in bioactive molecules, can interact with various biological targets, enhancing the compound’s potential as a lead molecule in drug discovery.
Material Science
In material science, the compound’s structural features could be utilized in the development of novel materials. Thiophene derivatives are known for their applications in optoelectronics and catalysis, suggesting that this compound could contribute to the advancement of materials with specific electronic or photonic properties.
Organic Synthesis
This compound could serve as an intermediate in organic synthesis, particularly in reactions that require functional groups compatible with the thiophene and pyrazole moieties. Its potential use in cross-coupling reactions like Suzuki–Miyaura coupling could be explored to create complex organic molecules .
Catalysis
The bromine atom present in the compound makes it a candidate for use in catalytic processes, especially in palladium-catalyzed reactions where it can act as a leaving group, facilitating the formation of carbon-carbon bonds . This could be particularly useful in the synthesis of polymers and other macromolecules.
Optoelectronics
Compounds containing thiophene units are often used in the field of optoelectronics for their semiconducting properties. The compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), contributing to the development of more efficient electronic devices .
Biological Studies
Given the antimicrobial activities observed in related thiophene compounds, this compound could be studied for its potential biological activity. It might exhibit antibacterial or antifungal properties, which could be valuable in the development of new pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUXQMTZGTXPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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